molecular formula C11H14O2 B1333914 3-tert-Butyl-2-hydroxybenzaldehyde CAS No. 24623-65-2

3-tert-Butyl-2-hydroxybenzaldehyde

Cat. No. B1333914
Key on ui cas rn: 24623-65-2
M. Wt: 178.23 g/mol
InChI Key: ROILLNJICXGZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09242955B2

Procedure details

A mixture of 3-tert-butylsalicylaldehyde (7)(3.56 g, 20 mmol) and paraformaldehyde (1.20 g, 40 mmol) was stirred with concentrated HCl (15 mL) for 14 days, although with the first drops of concentrated HCl, the emulsion became red. The mixture was then treated with a saturated solution of Na2CO3 until neutralisation. The mixture was extracted with EtOAc (3×30 mL). Organic layers were dried over MgSO4 and the volatiles were evaporated under low pressure to give a beige solid which did not require further purification. Yield: 97%. Beige to red solid. 1H-NMR δH (CDCl3, 300 MHz): 1.43 (9H, s, 3×CH3), 4.59 (2H, s, CH2), 7.43, 7.52 (2H, 2d, J=2.1 Hz, 2×HAr), 9.87 (1H, s, CHO), 11.86 (1H, s, OH).
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[CH:11][CH:10]=[C:7](C=O)[C:6]=1[OH:13])([CH3:4])([CH3:3])[CH3:2].[CH2:14]=[O:15].[ClH:16].[C:17]([O-])([O-])=O.[Na+].[Na+]>>[C:1]([C:5]1[CH:12]=[C:11]([CH2:17][Cl:16])[CH:10]=[C:7]([CH:14]=[O:15])[C:6]=1[OH:13])([CH3:2])([CH3:3])[CH3:4] |f:3.4.5|

Inputs

Step One
Name
Quantity
3.56 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(C=O)=CC=C1)O
Name
Quantity
1.2 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the volatiles were evaporated under low pressure
CUSTOM
Type
CUSTOM
Details
to give a beige solid which
CUSTOM
Type
CUSTOM
Details
purification

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=C(C(C=O)=CC(=C1)CCl)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.